Boc-MLF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

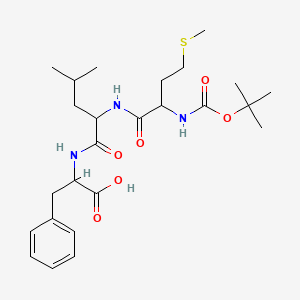

2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXWOPENJVQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Boc-MLF: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of N-tert-Butoxycarbonyl-Met-Leu-Phe (Boc-MLF), a widely used synthetic peptide in immunological research. Tailored for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, signaling pathways, and functional consequences of this compound activity, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound functions as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils. By binding to FPR1, this compound effectively blocks the downstream signaling cascades initiated by N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF). These peptides are potent chemoattractants and activators of innate immune cells, often released by bacteria or from damaged mitochondria. The antagonistic action of this compound leads to the inhibition of key neutrophil functions, including superoxide production, degranulation, and chemotaxis. At higher concentrations, this compound may also exhibit some inhibitory effects on the Formyl Peptide Receptor-like 1 (FPRL1), also known as FPR2.

Mechanism of Action: Competitive Antagonism of FPR1

The primary mechanism of action of this compound is its ability to competitively bind to FPR1, thereby preventing the binding of its natural agonists, most notably fMLF. The binding of an agonist to FPR1 typically induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This initiates a cascade of downstream signaling events that are crucial for the inflammatory and microbicidal functions of neutrophils.

This compound, by occupying the ligand-binding pocket of FPR1, precludes this activation step. This antagonism directly results in the attenuation of several critical cellular responses:

-

Inhibition of Superoxide Production: this compound significantly reduces the production of reactive oxygen species (ROS), such as superoxide, which is a key component of the neutrophil oxidative burst used to kill pathogens.

-

Blockade of Degranulation: The release of antimicrobial proteins and proteases from neutrophil granules (degranulation) is a crucial inflammatory response. This compound effectively blocks fMLF-stimulated primary granule exocytosis.

-

Inhibition of Calcium Mobilization: Intracellular calcium flux is a critical second messenger in neutrophil activation. This compound inhibits the fMLF-induced rise in intracellular calcium.

-

Reduction of ERK1/2 Phosphorylation: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a key event in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit fMLF-induced ERK1/2 phosphorylation.

Quantitative Data

The inhibitory potency of this compound has been quantified in various functional assays. The following table summarizes a key reported value.

| Parameter | Agonist | Cell Type | Assay | IC50 / EC50 | Reference |

| EC50 | fMLF | Neutrophils | Superoxide Production | 0.63 µM |

Signaling Pathways

The signaling pathway initiated by the activation of FPR1 by an agonist like fMLF is complex and multifaceted. This compound acts at the very beginning of this cascade by preventing the initial receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Superoxide Production Assay

This assay measures the production of superoxide by neutrophils, a key indicator of the oxidative burst.

Principle: Superoxide dismutase (SOD)-inhibitable reduction of cytochrome c is a classic method to quantify superoxide production. The change in absorbance is monitored over time.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Cell Preparation: Adjust the neutrophil concentration to 1 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of neutrophil suspension

-

50 µL of cytochrome c solution (e.g., 1 mg/mL)

-

10 µL of this compound at various concentrations (or vehicle control). Pre-incubate for 10 minutes at 37°C.

-

-

Stimulation: Add 10 µL of fMLF (final concentration of ~1 µM) to stimulate superoxide production.

-

Measurement: Immediately begin reading the absorbance at 550 nm every minute for 30-60 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of superoxide production from the change in absorbance over time. Plot the percentage of inhibition of superoxide production against the concentration of this compound to determine the EC50.

Neutrophil Degranulation Assay

This assay quantifies the release of enzymes from neutrophil granules.

Principle: The release of elastase, an enzyme stored in azurophilic granules, is measured using a specific chromogenic substrate.

Methodology:

-

Neutrophil Isolation and Preparation: Follow the same procedure as in the superoxide production assay.

-

Assay Setup: In a microcentrifuge tube, combine:

-

200 µL of neutrophil suspension (2.5 x 10⁶ cells/mL)

-

20 µL of this compound at various concentrations (or vehicle control). Pre-incubate for 5 minutes at 37°C.

-

-

Stimulation: Add 20 µL of fMLF (final concentration of ~1 µM) and incubate for 15 minutes at 37°C.

-

Pellet Cells: Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Collect Supernatant: Carefully collect the supernatant, which contains the released granule contents.

-

Enzyme Assay: In a 96-well plate, mix:

-

50 µL of the collected supernatant

-

50 µL of elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

-

-

Measurement: Read the absorbance at 405 nm over time.

-

Data Analysis: Determine the rate of substrate cleavage from the change in absorbance. Compare the rates in this compound-treated samples to the control to calculate the percentage of inhibition.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following cell stimulation.

Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM). The binding of calcium to the dye results in a change in its fluorescence properties, which can be measured.

Methodology:

-

Neutrophil Isolation and Dye Loading: Isolate neutrophils as previously described. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at room temperature for 30-60 minutes.

-

Cell Washing: Wash the cells to remove extracellular dye.

-

Assay Setup: Place the dye-loaded neutrophils in a fluorometer cuvette or a black-walled 96-well plate.

-

Baseline Measurement: Record the baseline fluorescence for a short period.

-

Inhibitor Addition: Add this compound at the desired concentration and continue recording.

-

Stimulation: Add fMLF and record the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence in the presence and absence of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation state of ERK1/2 as a marker of MAPK pathway activation.

Methodology:

-

Cell Treatment: Treat isolated neutrophils with this compound (or vehicle) for a specified time, followed by stimulation with fMLF for a short period (e.g., 2-5 minutes).

-

Cell Lysis: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Conclusion

This compound is a valuable research tool for studying the role of FPR1 in innate immunity and inflammation. Its well-defined mechanism of action as a competitive antagonist of FPR1 allows for the specific inhibition of fMLF-induced cellular responses. The experimental protocols provided in this guide offer a framework for investigating the effects of this compound and other potential FPR1 modulators. A thorough understanding of its mechanism and the availability of robust assays are essential for its effective use in drug discovery and development programs targeting inflammatory diseases.

Boc-MLF: A Technical Guide to a Selective FPR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine (Boc-MLF) is a synthetic peptide that acts as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor primarily expressed on phagocytic leukocytes, plays a crucial role in mediating inflammatory responses to bacterial N-formyl peptides and host-derived mitochondrial components released during tissue injury. By selectively blocking the binding of agonists to FPR1, this compound effectively inhibits downstream signaling cascades responsible for key inflammatory processes such as chemotaxis, superoxide production, and degranulation. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development exploring the therapeutic potential of FPR1 antagonism.

Introduction

The Formyl Peptide Receptor 1 (FPR1) is a critical component of the innate immune system, recognizing N-formyl peptides like N-formylmethionyl-leucyl-phenylalanine (fMLF) that are characteristic of bacteria and damaged mitochondria.[1] Activation of FPR1 on immune cells, particularly neutrophils, triggers a pro-inflammatory cascade, leading to their recruitment to sites of infection or injury.[2] While essential for host defense, dysregulated FPR1 signaling is implicated in the pathogenesis of various inflammatory diseases.[3] Consequently, the development of selective FPR1 antagonists is a promising therapeutic strategy for a range of inflammatory conditions.

This compound, also known as Boc-1, is a well-characterized competitive antagonist of FPR1.[4] Its N-terminal tert-butoxycarbonyl (Boc) group is a key structural feature that confers its antagonistic properties.[5] This guide details the scientific and technical information necessary for the effective utilization of this compound as a research tool and a potential lead compound in drug discovery.

Chemical and Physical Properties

This compound is a tripeptide derivative with the following properties:

| Property | Value | Reference |

| Full Name | N-tert-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine | |

| Synonyms | Boc-Met-Leu-Phe, Boc-1 | [4] |

| Molecular Formula | C25H39N3O6S | |

| Molecular Weight | 509.66 g/mol | |

| CAS Number | 67247-12-5 | |

| Appearance | White solid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO (to 2 mg/ml) | |

| Storage | Store at -20°C |

Mechanism of Action

This compound functions as a selective, competitive antagonist of FPR1. It binds to the receptor, thereby preventing the binding of endogenous and exogenous agonists such as fMLF. This blockade of agonist binding inhibits the subsequent G protein-mediated intracellular signaling pathways.

FPR1 Signaling Pathway

The binding of an agonist to FPR1 initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gi family. This activation results in the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has been demonstrated to inhibit various FPR1-mediated cellular responses. The following tables summarize its inhibitory potency.

Table 1: Inhibitory Potency of this compound on FPR1-Mediated Responses

| Assay | Cell Type | Agonist | IC50 / EC50 | Reference |

| Superoxide Production | Neutrophils | fMLF | 0.63 µM (EC50) | [6][7] |

| Superoxide Production | Neutrophils | fMLF | 630 nM (EC50) | [8] |

| Calcium Mobilization | Neutrophils | SAA (FPRL1 agonist) | Blocked at 25 µM | [8] |

Table 2: Selectivity Profile of this compound

| Receptor | Effect | Concentration | Note | Reference |

| FPR1 | Antagonist | Low µM | Preferential antagonism | [4] |

| FPR2/FPRL1 | Partial Antagonist | > 10 µM | Loss of selectivity at higher concentrations | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an FPR1 antagonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for FPR1.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells expressing FPR1 (e.g., neutrophils or transfected cell lines) in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled FPR1 agonist (e.g., [³H]fMLF), and varying concentrations of this compound.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit fMLF-induced intracellular calcium release.

Caption: Workflow for a calcium mobilization assay.

Protocol:

-

Cell Preparation: Isolate human neutrophils from peripheral blood.

-

Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye such as Fura-2 AM, which is cell-permeable.[9][10]

-

Washing: Wash the cells to remove extracellular dye.

-

Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound or a vehicle control.

-

Stimulation: Add a fixed concentration of fMLF to stimulate calcium release.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm with emission at 510 nm.

-

Data Analysis: Determine the peak fluorescence intensity for each concentration of this compound and calculate the IC50 value for the inhibition of the calcium response.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directed migration of neutrophils towards an fMLF gradient.

Caption: Workflow for a Boyden chamber chemotaxis assay.

Protocol:

-

Cell Preparation: Isolate human neutrophils.

-

Pre-incubation: Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control.

-

Assay Setup: Use a Boyden chamber or a multi-well chemotaxis plate with a porous membrane (e.g., 3-5 µm pores).[11][12] Add fMLF to the lower chamber and the pre-incubated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration towards the chemoattractant.

-

Cell Staining and Counting: After the incubation period, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view using a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control.

Superoxide Production Assay

This assay measures the inhibition of fMLF-induced superoxide production by this compound, often using the reduction of cytochrome c.

References

- 1. researchgate.net [researchgate.net]

- 2. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. hellobio.com [hellobio.com]

- 11. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

The role of Boc-MLF in neutrophil activation studies

An In-depth Technical Guide on the Role of Boc-MLF in Neutrophil Activation Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neutrophils are the first line of defense in the innate immune system, recruited to sites of inflammation and infection where they are activated to perform effector functions such as phagocytosis, degranulation, and the production of reactive oxygen species (ROS). A key family of receptors involved in initiating this activation are the Formyl Peptide Receptors (FPRs), particularly FPR1, which recognizes N-formylated peptides derived from bacteria or damaged mitochondria. N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (this compound) is a synthetic peptide that serves as a potent and widely used competitive antagonist for FPR1. By selectively blocking the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), this compound has become an indispensable tool for dissecting the specific role of the FPR1 signaling pathway in neutrophil activation. This guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental protocols, and the signaling pathways it modulates.

This compound: Profile and Mechanism of Action

This compound, also referred to as Boc-1, is a synthetic derivative of the potent bacterial chemoattractant fMLF. The critical modification is the replacement of the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group.[1][2] This change transforms the molecule from a powerful agonist into a competitive antagonist.[2]

Mechanism: this compound competes with fMLF and other agonists for the same binding site on the FPR1 G protein-coupled receptor (GPCR).[3] By occupying the receptor without inducing the necessary conformational change for activation, it effectively blocks the initiation of the downstream intracellular signaling cascade that leads to neutrophil activation.[4] This blockade prevents critical cellular responses, including chemotaxis, superoxide production, and degranulation.

Physicochemical Properties

| Property | Value | Reference |

| Full Name | N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine | [4] |

| Abbreviation | This compound, Boc-1 | [1][5] |

| Molecular Formula | C25H39N3O6S | [6] |

| Molecular Weight | 509.66 g/mol | [6] |

| Solubility | Soluble in DMSO (up to 2 mg/ml) | [6] |

| CAS Number | 67247-12-5 | [6] |

The FPR1 Signaling Pathway and this compound Inhibition

Activation of neutrophils via FPR1 is a rapid and complex process involving multiple intracellular signaling pathways. The binding of an agonist such as fMLF to FPR1 initiates a cascade of events critical for the inflammatory response.

-

G-Protein Activation: FPR1 is coupled to a pertussis toxin-sensitive inhibitory G-protein (Gi). Agonist binding causes the dissociation of the Gαi and Gβγ subunits.[4][7]

-

PLC Activation: The liberated Gβγ subunits activate Phospholipase Cβ (PLCβ).[4]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which leads to a rapid increase in cytosolic Ca2+ concentration.[4][8]

-

PKC Activation & Downstream Signaling: The combination of increased cytosolic Ca2+ and DAG activates Protein Kinase C (PKC).[4][9] This, along with other pathways like phosphoinositide-3 kinase (PI3K) and mitogen-activated protein kinase (MAPK), drives the primary neutrophil functions.[4]

This compound acts at the very first step of this process. By competitively inhibiting agonist binding, it prevents G-protein activation and blocks all subsequent signaling events.

Caption: FPR1 signaling pathway and this compound inhibition.

Quantitative Data on this compound Activity

This compound has been shown to inhibit various fMLF-induced neutrophil functions in a concentration-dependent manner. Its potency varies depending on the specific cellular response being measured.

| Neutrophil Function | Agonist | This compound Potency | Cell Type | Reference(s) |

| Superoxide Production | fMLF | EC50: 0.63 μM | Human Neutrophils | [6] |

| Primary Granule Exocytosis | fMLF | Almost complete blockade | Human Neutrophils | [6] |

| Chemotaxis | fMLF | IC50: 5 to 16 µM | Human Neutrophils | [10] |

| Intracellular Ca2+ Mobilization | fMLF | Effective inhibition | Human Neutrophils | [10][11] |

Note on Specificity: While this compound preferentially inhibits FPR1, it is important to note that at concentrations above 10 μM, it can also partially inhibit signaling through the related receptor, FPR2 (also known as FPRL1).[5][10] For experiments requiring absolute specificity for FPR1, the use of Cyclosporin H may be considered, or results should be interpreted with caution if high concentrations of this compound are used.[5]

Experimental Protocols Using this compound

This compound is a critical reagent in functional assays designed to investigate the role of FPR1. Below are detailed methodologies for key experiments.

Human Neutrophil Isolation

This protocol describes the isolation of neutrophils from human peripheral blood using a density gradient.

Caption: Workflow for human neutrophil isolation.

Methodology:

-

Collect human peripheral blood into tubes containing EDTA.

-

Mix the blood with a 3% Dextran/saline solution and allow erythrocytes to sediment for 30-45 minutes.

-

Carefully collect the upper leukocyte-rich plasma.

-

Layer the plasma onto a discontinuous Percoll (or Ficoll-Paque) gradient.[12]

-

Centrifuge to separate cell populations based on density.

-

Aspirate the distinct band containing neutrophils.

-

Wash the collected cells to remove the gradient medium.

-

Perform a brief hypotonic lysis to remove any contaminating red blood cells.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) for subsequent experiments.

Superoxide Production (Respiratory Burst) Assay

This assay measures the production of superoxide (O2−), a key function of activated neutrophils, using the reduction of cytochrome c.

Methodology:

-

Cell Preparation: Isolate neutrophils as described in 5.1 and resuspend them in HBSS with Ca2+ and Mg2+ at a concentration of 2 x 10^6 cells/mL.

-

Antagonist Pre-incubation: In a 96-well plate, add 50 μL of cell suspension to wells. Add 25 μL of this compound (at various concentrations) or vehicle control (DMSO) and incubate for 10-15 minutes at 37°C.

-

Assay Initiation: Add 25 μL of a solution containing cytochrome c (e.g., 1 mg/mL) and the agonist fMLF (final concentration ~100 nM). For a negative control, include superoxide dismutase (SOD) in some wells.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of superoxide production by determining the slope of the absorbance curve. The SOD-inhibitable portion represents the specific O2− production. Plot the inhibition by this compound against its concentration to determine the IC50/EC50 value.[6]

Intracellular Calcium Mobilization Assay

This protocol measures the transient increase in cytosolic free calcium upon neutrophil activation using a ratiometric fluorescent dye like Fura-2 AM.

Methodology:

-

Cell Loading: Incubate isolated neutrophils (1-5 x 10^6 cells/mL) with Fura-2 AM (e.g., 2-5 μM) in a calcium-containing buffer for 30-45 minutes at 37°C in the dark.[8][13]

-

Washing: Wash the cells twice to remove extracellular dye and resuspend in fresh buffer.

-

Measurement Setup: Transfer the cell suspension to a quartz cuvette with continuous stirring in a fluorometer maintained at 37°C.

-

Antagonist Treatment: Establish a baseline fluorescence reading. Add this compound (e.g., 1-10 μM) or vehicle and record for 1-2 minutes to ensure it does not independently trigger a calcium flux.

-

Agonist Stimulation: Add the agonist fMLF (e.g., 10-100 nM) and record the rapid change in fluorescence.

-

Data Acquisition: Record fluorescence emission at ~510 nm while alternating excitation between 340 nm and 380 nm. The ratio of the 340/380 nm fluorescence is proportional to the intracellular calcium concentration.[13]

-

Analysis: The peak of the fluorescence ratio after agonist addition represents the maximum calcium mobilization. Compare the peak height in the presence and absence of this compound to quantify inhibition.

Chemotaxis Assay

This assay quantifies the directed migration of neutrophils toward a chemoattractant, a process inhibited by this compound. A common method is the Transwell or Boyden chamber assay.[14]

Caption: Workflow for a Transwell chemotaxis assay.

Methodology:

-

Chamber Setup: Place Transwell inserts (with a microporous membrane, typically 3-5 μm pores for neutrophils) into the wells of a 24-well plate.

-

Chemoattractant: Add buffer containing the chemoattractant fMLF (e.g., 10 nM) to the lower chamber. Add buffer only for negative controls.

-

Cell Preparation: Resuspend isolated neutrophils in buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15 minutes at room temperature.

-

Cell Seeding: Add the neutrophil suspension to the upper chamber (the Transwell insert).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 60-90 minutes to allow for migration.

-

Quantification:

-

Remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Giemsa stain).

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, eluted dye from stained cells can be measured in a plate reader.

-

-

Analysis: Express the results as a chemotactic index (fold migration over the negative control) and determine the inhibitory effect of this compound.

Conclusion

This compound is a cornerstone pharmacological tool for studying neutrophil biology. Its ability to selectively antagonize the FPR1 receptor allows researchers to precisely delineate the contribution of this specific pathway to the complex process of neutrophil activation. From investigating the fundamental mechanisms of chemotaxis and respiratory burst to exploring the role of neutrophils in inflammatory disease models, this compound provides a reliable method for inhibiting a key initiation signal. Understanding its mechanism, potency, and limitations is crucial for the accurate design and interpretation of experiments in immunology, pharmacology, and drug development.

References

- 1. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-formyl peptide receptors in human neutrophils display distinct membrane distribution and lateral mobility when labeled with agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PKC-delta controls the fMLF-induced overproduction of superoxide by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Unveiling signaling pathways inducing MHC class II expression in neutrophils [frontiersin.org]

- 13. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]

An In-depth Technical Guide to the Discovery and Development of Boc-MLF

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF) is a synthetic peptide that has played a pivotal role in the study of inflammatory processes and the broader field of G protein-coupled receptor (GPCR) pharmacology. It is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a key receptor involved in the innate immune response. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound, tailored for researchers and professionals in drug development.

Discovery and Development

The development of this compound arose from structure-activity relationship studies of the potent bacterial chemoattractant, N-formyl-methionyl-leucyl-phenylalanine (fMLF). Early research demonstrated that the N-formyl group of fMLF was crucial for its agonist activity at what would later be identified as FPR1. In a key study, Freer and his colleagues systematically modified the N-terminus of the fMLF peptide. They discovered that replacing the N-formyl group with a tert-butyloxycarbonyl (Boc) group transformed the molecule from a potent agonist into a competitive antagonist.[1] This seminal work led to the synthesis of this compound, providing researchers with a valuable tool to probe the function of FPR1 and its role in inflammation.

Mechanism of Action

This compound functions as a competitive antagonist at the Formyl Peptide Receptor 1 (FPR1).[2] FPR1 is a G protein-coupled receptor primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[3] As a competitive antagonist, this compound binds to the same site on FPR1 as the endogenous agonist fMLF but does not activate the receptor. By occupying the binding site, this compound prevents the binding of fMLF and other agonists, thereby inhibiting the downstream signaling cascade that leads to various cellular responses, including chemotaxis, superoxide production, and degranulation.[2][4]

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity from various in vitro studies.

| Parameter | Assay | Cell Type | Value | Reference(s) |

| EC50 | Inhibition of fMLF-induced Superoxide Production | Neutrophils | 0.63 µM | [4][5] |

| IC50 | Inhibition of fMLF-induced Superoxide Production | Neutrophils | 0.63 µM | [6] |

| IC50 | Inhibition of fMLF-induced Neutrophil Chemotaxis | Neutrophils | 5 - 16 µM | [7] |

| IC50 | Inhibition of fMLF-induced Calcium Mobilization | Neutrophils | Not explicitly found | |

| Ki | Competitive Binding to FPR1 | Not specified | Not explicitly found | |

| Molecular Weight | - | - | 509.66 g/mol | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Superoxide Production Assay (Cytochrome c Reduction Method)

This assay measures the production of superoxide anions (O₂⁻) by neutrophils, a key function in their microbicidal activity.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Cytochrome c (from horse heart)

-

fMLF (N-Formyl-Met-Leu-Phe)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in HBSS.

-

Cell Preparation: Adjust the neutrophil concentration to 1 x 10⁶ cells/mL in HBSS.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of neutrophil suspension (5 x 10⁴ cells/well).

-

50 µL of HBSS containing 1 mg/mL cytochrome c.

-

10 µL of this compound at various concentrations (dissolved in DMSO and diluted in HBSS) or vehicle control (DMSO in HBSS).

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Stimulation: Add 10 µL of fMLF (final concentration 1 µM) to each well to stimulate superoxide production.

-

Measurement: Immediately begin measuring the change in absorbance at 550 nm every minute for 15-30 minutes using a microplate spectrophotometer. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.[8][9]

-

Data Analysis: Calculate the rate of superoxide production from the linear phase of the absorbance curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of neutrophils to migrate along a chemotactic gradient.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium with 10% fetal bovine serum (FBS)

-

fMLF

-

This compound

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Preparation: Isolate neutrophils as described above and resuspend them in RPMI 1640 with 10% FBS at a concentration of 2 x 10⁶ cells/mL.

-

Antagonist Pre-treatment: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Chamber Assembly: Assemble the Boyden chamber. In the lower wells, add RPMI 1640 containing fMLF (e.g., 10 nM) as the chemoattractant.

-

Cell Seeding: Place the membrane over the lower wells and add 50 µL of the pre-treated neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain.

-

Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.[10][11][12]

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC₅₀ value.

Calcium Mobilization Assay (Fluo-4 AM Method)

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.

Materials:

-

Isolated human neutrophils

-

HBSS with Ca²⁺ and Mg²⁺

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

fMLF

-

This compound

-

DMSO

-

Fluorometric plate reader with excitation/emission wavelengths of ~490/~525 nm

Procedure:

-

Neutrophil Loading: Resuspend isolated neutrophils in HBSS at 1-2 x 10⁶ cells/mL. Add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the loaded cells and resuspend them in fresh HBSS to remove extracellular dye.

-

Assay Setup: Dispense 100 µL of the loaded cell suspension into each well of a black, clear-bottom 96-well plate.

-

Antagonist Addition: Add this compound at various concentrations or vehicle control to the wells and incubate for 10 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in a fluorometric plate reader. Establish a baseline fluorescence reading.

-

Stimulation: Inject fMLF (final concentration ~100 nM) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).[13][14][15]

-

Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Determine the peak fluorescence response for each condition. Calculate the percentage of inhibition by this compound and determine its IC₅₀ value.

Visualizations

FPR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor. This compound acts by competitively inhibiting the binding of agonists like fMLF to FPR1.

FPR1 Signaling Pathway

Experimental Workflow for Screening FPR1 Antagonists

This diagram outlines a typical workflow for identifying and characterizing novel FPR1 antagonists, a process for which this compound serves as a crucial reference compound.

GPCR Antagonist Screening Workflow

Conclusion

This compound remains an indispensable tool in the study of FPR1-mediated inflammation and leukocyte biology. Its discovery was a landmark in the development of selective antagonists for G protein-coupled receptors and continues to facilitate the investigation of the intricate signaling pathways involved in the innate immune response. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling its effective use in experimental settings and as a benchmark for the discovery of new therapeutic agents targeting FPR1.

References

- 1. abcam.com [abcam.com]

- 2. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. This compound | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (Boc-Met-Leu-Phe-OH) | FPR拮抗剂 | MCE [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

- 8. Eugenol prevents fMLF-induced superoxide anion production in human neutrophils by inhibiting ERK1/2 signaling pathway and p47phox phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 13. abcam.com [abcam.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. interchim.fr [interchim.fr]

The Role of Boc-MLF in Attenuating fMLF-Induced Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of N-t-Boc-Met-Leu-Phe (Boc-MLF) as a potent and specific antagonist of the formyl peptide receptor 1 (FPR1). N-formyl-methionyl-leucyl-phenylalanine (fMLF), a bacterial-derived peptide, is a powerful chemoattractant that activates a cascade of intracellular signaling events in immune cells, primarily neutrophils, upon binding to FPR1. This activation is pivotal in the inflammatory response. This compound, a synthetic peptide derivative of fMLF, effectively blocks these signaling pathways by competitively inhibiting the binding of fMLF to FPR1. This guide details the mechanism of action of this compound, the intricacies of fMLF-induced signaling, quantitative data on the inhibitory effects of this compound, and detailed protocols for key experimental assays used to study these interactions.

Introduction to fMLF and its Receptor FPR1

N-formyl-methionyl-leucyl-phenylalanine (fMLF) is a prototypal N-formylated peptide produced by bacteria.[1] It acts as a potent chemoattractant, guiding phagocytic leukocytes, such as neutrophils, to sites of infection and inflammation.[1] The biological effects of fMLF are mediated through its interaction with a specific G protein-coupled receptor (GPCR) known as the formyl peptide receptor 1 (FPR1).[1] Upon fMLF binding, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of a complex network of downstream signaling pathways.[2] These pathways ultimately orchestrate a variety of cellular responses crucial for the innate immune response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2]

This compound: A Competitive Antagonist of FPR1

This compound is a synthetic peptide that acts as a competitive antagonist of FPR1.[3] Its structure is derived from fMLF, with the N-formyl group replaced by a tert-butyloxycarbonyl (Boc) group.[1] This modification allows this compound to bind to FPR1 but prevents the receptor's activation, thereby blocking the downstream signaling cascades induced by fMLF.[1] Due to its specificity for FPR1, this compound is an invaluable tool for studying the physiological and pathological roles of the fMLF/FPR1 signaling axis.[4]

The fMLF-Induced Signaling Cascade

The binding of fMLF to FPR1 triggers a well-defined signaling cascade that leads to various cellular responses in neutrophils. The key pathways are illustrated below and include the activation of Phospholipase C (PLC), the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: fMLF-induced signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Inhibitory Function

The inhibitory potency of this compound on various fMLF-induced cellular responses has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibition of fMLF-Induced Superoxide Production by this compound

| Parameter | Value | Cell Type | Reference |

| IC₅₀ | 0.63 µM | Neutrophils | [3] |

Table 2: Antagonistic Activity of this compound at FPR1

| Parameter | Value | Assay | Cell Type | Reference |

| Ki | ~100 nM (for a similar competitive antagonist) | Competitive Binding | FPR1-transfected HL-60 and RBL cells | [5] |

| Specificity | Preferentially inhibits FPR over FPRL1 at concentrations below 10 µM | Functional Assays | Neutrophils | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on fMLF-induced signaling.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of neutrophils to migrate along a chemotactic gradient of fMLF and the inhibition of this migration by this compound.

Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.

Protocol Details:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[6]

-

Cell Preparation: Resuspend the isolated neutrophils in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add 200 µL of assay buffer containing fMLF (e.g., 10 nM) to the lower wells of a 24-well Boyden chamber. For inhibition experiments, pre-incubate the lower chamber solution with varying concentrations of this compound (e.g., 0.1 - 10 µM) for 15-30 minutes at room temperature.[7]

-

Place a microporous filter membrane (typically 3-5 µm pore size) over the lower wells.[8][9]

-

Add 100 µL of the neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Quantification:

-

After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).[10]

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by measuring the activity of myeloperoxidase.[8]

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils upon stimulation with fMLF and its inhibition by this compound, using a fluorescent calcium indicator like Fura-2 AM.

Caption: Workflow for an intracellular calcium mobilization assay.

Protocol Details:

-

Cell Preparation and Dye Loading:

-

Isolate neutrophils as described in the chemotaxis protocol.

-

Load the cells with 1-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.[11][12]

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM and resuspend in fresh HBSS. Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the dye.[11]

-

-

Fluorometric Measurement:

-

Place the Fura-2-loaded neutrophil suspension in a cuvette within a fluorometer equipped for ratiometric measurements.

-

Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at approximately 510 nm.[11]

-

For inhibition studies, add this compound to the cuvette and incubate for a few minutes before adding the agonist.

-

Add fMLF (e.g., 100 nM) to the cuvette to stimulate the cells.

-

Continuously record the fluorescence intensity at both excitation wavelengths for several minutes to capture the transient calcium response.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The intracellular calcium concentration can be calculated from the ratio using the Grynkiewicz equation, following calibration with ionomycin and EGTA to determine the maximum and minimum fluorescence ratios.[13]

-

The inhibitory effect of this compound is determined by comparing the peak [Ca²⁺]i in the presence and absence of the antagonist.

-

Conclusion

This compound serves as a critical tool for dissecting the complex signaling pathways initiated by fMLF binding to FPR1. Its ability to competitively and specifically block this interaction allows researchers to probe the downstream consequences of FPR1 activation and its role in inflammatory and immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to investigate the therapeutic potential of targeting the fMLF/FPR1 axis in various inflammatory diseases. Further research into the nuances of FPR1 signaling and the development of even more potent and specific antagonists will continue to be a promising avenue for novel anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. researchgate.net [researchgate.net]

- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. protocols.io [protocols.io]

- 13. moodle2.units.it [moodle2.units.it]

An In-depth Technical Guide to Utilizing Boc-MLF in Inflammation Research

This guide provides a comprehensive overview of the basic principles and practical applications of N-t-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine (Boc-MLF) in the field of inflammation research. Tailored for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental protocols, and critical data associated with this widely used formyl peptide receptor antagonist.

Core Principles of this compound

This compound is a synthetic peptide that functions as a competitive antagonist for Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, as well as other cell types including monocytes, dendritic cells, and epithelial cells.[2][3] This receptor plays a crucial role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria or released from damaged mitochondria during tissue injury.[1][4]

The activation of FPR1 by agonists like N-Formylmethionyl-leucyl-phenylalanine (fMLF) triggers a cascade of pro-inflammatory responses. These include chemotaxis, the production of reactive oxygen species (ROS), degranulation, and the release of cytokines.[2] this compound, by blocking the binding of agonists to FPR1, effectively inhibits these downstream signaling pathways, making it an invaluable tool for dissecting the role of FPR1 in inflammatory processes.[1][2]

Mechanism of Action

This compound's antagonistic activity stems from the substitution of the N-formyl group found in agonists with a tert-butyloxycarbonyl (t-Boc) group.[1][3] This modification allows the peptide to bind to FPR1 without initiating the conformational changes required for G-protein activation and subsequent intracellular signaling.

The binding of an agonist like fMLF to FPR1 typically leads to the activation of heterotrimeric G proteins, which in turn initiates downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These pathways ultimately culminate in the various cellular inflammatory responses. This compound competitively inhibits the initial step of this cascade—agonist binding—thereby preventing cellular activation.

Quantitative Data Summary

The efficacy of this compound as an FPR1 antagonist has been quantified in various studies. The following table summarizes key data points for its biological activity.

| Parameter | Value | Cell Type/System | Assay | Reference |

| EC50 | 0.63 µM | Human Neutrophils | Inhibition of fMLF-induced superoxide production | |

| Effective Concentration | < 10 µM | Human Neutrophils | Specific inhibition of FPR signaling | [5][6] |

| Concentration for in vitro studies | 25 µM | THP1-Blue cells | Inhibition of NF-κB activation | [7] |

| Concentration for in vivo studies | Varies | Rat model of premature rupture of membranes | Treatment of LPS-induced inflammation | [8] |

Note: While this compound preferentially inhibits FPR1, at concentrations above 10 µM, it may also exhibit some inhibitory effects on Formyl Peptide Receptor-Like 1 (FPRL1/FPR2).[5][6] Therefore, careful dose-response studies are crucial for ensuring receptor specificity in experimental designs.

Key Experimental Protocols

Below are detailed methodologies for common experiments utilizing this compound in inflammation research.

This protocol assesses the ability of this compound to inhibit the directed migration of neutrophils towards an fMLF gradient.

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1x106 cells/mL.

-

Pre-incubation with this compound: Incubate the neutrophil suspension with this compound at a final concentration of 1-10 µM (or a vehicle control, such as DMSO) for 15-30 minutes at 37°C.

-

Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).

-

Loading: Add fMLF (chemoattractant) at a concentration of 10 nM to the lower wells of the chamber.

-

Cell Addition: Add the pre-incubated neutrophil suspension to the upper wells (on top of the membrane).

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope.

-

Analysis: Compare the number of migrated cells in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.

This protocol measures the inhibitory effect of this compound on fMLF-induced ROS production in neutrophils.

-

Neutrophil Preparation: Isolate and resuspend neutrophils as described in the chemotaxis assay protocol.

-

Pre-incubation: Pre-incubate the neutrophils with this compound (e.g., 0.63 µM for EC50 determination) or vehicle control for 15 minutes at 37°C.

-

ROS Detection: Add a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cell suspension.

-

Stimulation: Induce ROS production by adding fMLF (e.g., 100 nM) to the cell suspension.

-

Measurement: Immediately measure the fluorescence intensity over time using a plate reader or flow cytometer.

-

Data Analysis: Calculate the rate of ROS production and compare the inhibition by this compound relative to the control.

This protocol outlines a general approach for using this compound in a rat model of lipopolysaccharide (LPS)-induced inflammation.[8]

-

Animal Model: Utilize pregnant rats to establish a model of fetal membrane inflammation by administering LPS.

-

Treatment Groups: Divide the animals into control, LPS-treated, and LPS + this compound-treated groups.

-

This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) prior to or concurrently with the LPS challenge.

-

Inflammation Induction: Induce inflammation by administering LPS.

-

Sample Collection: After a specified time, collect blood and tissue samples (e.g., fetal membranes).

-

Analysis:

-

Measure inflammatory markers in the blood, such as Interleukin-6 (IL-6), using ELISA.

-

Analyze tissue samples for histological changes, such as collagen degradation (using Masson staining) and cellular infiltration.

-

Perform Western blotting or PCR on tissue lysates to assess the expression of FPR1 and markers of epithelial-mesenchymal transition (EMT).

-

-

Evaluation: Compare the outcomes in the this compound-treated group with the LPS-only group to evaluate the anti-inflammatory and tissue-protective effects of this compound.

Applications and Considerations

This compound is a versatile tool for investigating the role of FPR1 in a wide range of inflammatory conditions. Its applications include:

-

Studying Neutrophil and Macrophage Function: Elucidating the specific contribution of FPR1 to leukocyte recruitment, phagocytosis, and bactericidal activity.[9]

-

Investigating Sterile Inflammation: Examining the role of mitochondrial-derived formyl peptides in sterile inflammatory diseases.[2]

-

Drug Development: Serving as a reference compound for the screening and development of novel FPR1 antagonists with therapeutic potential.[4]

-

Cancer Research: Probing the involvement of FPR1 in tumor progression and invasion.[4]

Researchers using this compound should be mindful of its specificity. While it is a preferential antagonist for FPR1, higher concentrations can affect other formyl peptide receptors.[5][6][10] Therefore, using the lowest effective concentration and including appropriate controls, such as FPR1-deficient cells or animals, is recommended to validate the specificity of the observed effects.

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FPR1 Antagonist (this compound) Inhibits Amniotic Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential requirement of Formyl Peptide Receptor 1 in macrophages and neutrophils in the host defense against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclosporin H, this compound and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Interaction of Boc-MLF with the Formyl Peptide Receptor Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide antagonist, N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), and its interaction with the formyl peptide receptor (FPR) family. The FPRs, comprising FPR1, FPR2, and FPR3, are a group of G protein-coupled receptors (GPCRs) that play a pivotal role in innate immunity and inflammation. This compound is a widely utilized tool in studying the physiological and pathological functions of these receptors. This document details the antagonistic properties of this compound, its selectivity for the different FPR isoforms, and its impact on downstream signaling pathways. Furthermore, it provides detailed experimental protocols for key assays used to characterize this interaction and presents quantitative data in a clear, tabular format. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction to the Formyl Peptide Receptor Family

The formyl peptide receptor family consists of three members in humans: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2).[1] These receptors are primarily expressed on myeloid cells, such as neutrophils and monocytes, and are key players in the host's defense against bacterial infections and in modulating inflammatory responses.[2] They recognize N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria.[2]

Activation of FPRs by their cognate agonists initiates a cascade of intracellular signaling events, leading to a variety of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] All three FPRs are known to couple to inhibitory G-proteins (Gi).[3]

This compound: A Formyl Peptide Receptor Antagonist

N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (this compound) is a synthetic tripeptide that acts as a competitive antagonist of the formyl peptide receptor family.[4] It is structurally derived from the potent bacterial chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP). The substitution of the N-formyl group with a bulky tert-butyloxycarbonyl (Boc) group is responsible for its antagonistic properties.[4]

Receptor Selectivity and Potency

This compound exhibits preferential antagonism towards FPR1. At lower micromolar concentrations (typically below 10 μM), it effectively inhibits FPR1-mediated cellular responses.[1] However, at higher concentrations, its selectivity diminishes, and it can also antagonize FPR2.[1][5] The antagonistic activity of this compound on FPR3 has not been extensively quantified in the available literature.

Quantitative Data on this compound Interaction with the FPR Family

The following table summarizes the available quantitative data for the antagonistic activity of this compound on the formyl peptide receptor family. It is important to note that specific Ki or IC50 values from direct binding assays are not widely reported in the literature. The provided data is primarily from functional assays.

| Receptor | Antagonist | Assay Type | Cell Type | Agonist | Potency (IC50/EC50) | Reference(s) |

| FPR1 | This compound | Superoxide Production | Neutrophils | fMLP | 0.63 μM (EC50) | [3] |

| FPR2 | This compound | Calcium Mobilization | - | Serum Amyloid A (SAA) | Inhibition observed at 25 μM | [5] |

| FPR3 | This compound | - | - | - | Data not available | - |

Signaling Pathways of the Formyl Peptide Receptor Family

Upon agonist binding, the FPRs undergo a conformational change, leading to the activation of heterotrimeric G-proteins of the Gi family. This initiates a cascade of downstream signaling events.

FPR1 Signaling

Activation of FPR1 leads to the dissociation of the Gi protein into its α and βγ subunits. The βγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, FPR1 activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). These pathways collectively regulate essential neutrophil functions like chemotaxis, degranulation, and superoxide production.

FPR1 Signaling Pathway

FPR2 Signaling

Similar to FPR1, FPR2 couples to Gi proteins and activates PLC, leading to calcium mobilization, and stimulates the PI3K/Akt and MAPK pathways.[3] However, FPR2 is considered a more promiscuous receptor, recognizing a wider range of ligands, including both pro-inflammatory and anti-inflammatory mediators. The specific downstream consequences of FPR2 activation can be ligand-dependent.

FPR2 Signaling Pathway

FPR3 Signaling

The signaling pathways downstream of FPR3 are less well-characterized compared to FPR1 and FPR2. It is predicted to couple to G proteins and mediate downstream signaling, but the specific effectors and cellular responses are still under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with the formyl peptide receptor family.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

FPR-expressing cells (e.g., HL-60 cells for endogenous FPR1/FPR2, or transfected HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

FPR agonist (e.g., fMLP)

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed the FPR-expressing cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

-

Compound Preparation:

-

Prepare a 2X stock solution of the FPR agonist (e.g., fMLP) in HBSS.

-

For antagonist studies, prepare a 2X stock solution of this compound in HBSS.

-

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

For agonist stimulation: Record a baseline fluorescence for 10-20 seconds. Then, add 100 µL of the 2X agonist solution and continue recording the fluorescence signal for 2-5 minutes.

-

For antagonist inhibition: Pre-incubate the cells with 50 µL of the 2X this compound solution for 15-30 minutes at 37°C. Record a baseline, then add 50 µL of a 4X agonist solution and record the fluorescence.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and normalize it to the baseline. For antagonist studies, calculate the percentage of inhibition of the agonist response by this compound.

Calcium Mobilization Assay Workflow

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant.

Materials:

-

Neutrophils or other FPR-expressing migratory cells

-

Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts) with appropriate pore size (e.g., 3-5 µm for neutrophils)

-

Chemoattractant (e.g., fMLP)

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell staining dye (e.g., Calcein AM) or a method for cell quantification

Procedure:

-

Cell Preparation: Isolate and resuspend the cells in the assay buffer. For some methods, cells are pre-labeled with a fluorescent dye.

-

Chamber Setup:

-

Add the assay buffer containing the chemoattractant (e.g., fMLP) to the lower chamber of the chemotaxis device.

-

For antagonist studies, add this compound to both the upper and lower chambers to ensure a constant concentration.

-

Place the porous membrane (filter) over the lower chamber.

-

-

Cell Seeding: Add the cell suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 60-90 minutes for neutrophils).

-

Quantification of Migration:

-

After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the filter.

-

Quantify the number of cells that have migrated to the lower side of the filter or into the lower chamber. This can be done by:

-

Staining the migrated cells and counting them under a microscope.

-

If cells were pre-labeled with a fluorescent dye, measuring the fluorescence of the migrated cells.

-

Lysing the migrated cells and measuring the activity of an intracellular enzyme (e.g., acid phosphatase).

-

-

-

Data Analysis: Calculate the number of migrated cells for each condition. For antagonist studies, determine the percentage of inhibition of chemoattractant-induced migration by this compound.

Chemotaxis Assay Workflow

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK, a key downstream signaling event.

Materials:

-

FPR-expressing cells

-

Serum-free culture medium

-

FPR agonist (e.g., fMLP)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Culture FPR-expressing cells to near confluency. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.

-

Cell Treatment:

-

For antagonist studies, pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

Stimulate the cells with the FPR agonist (e.g., fMLP) for a short period (e.g., 5-15 minutes). Include an unstimulated control.

-

-

Cell Lysis: Immediately after stimulation, place the culture dish on ice, aspirate the medium, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Express the results as the ratio of phospho-ERK to total ERK. For antagonist studies, calculate the percentage of inhibition of agonist-induced ERK phosphorylation by this compound.

ERK Phosphorylation Western Blot Workflow

Conclusion